molecular formula C13H13NO3 B13632506 3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13632506
M. Wt: 231.25 g/mol
InChI Key: CBADGAUKTQLKJS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 3,4-dimethylphenyl group at position 3 and a methyl group at position 3. This compound belongs to a broader class of isoxazole derivatives, which are valued for their metabolic stability and diverse bioactivity .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-5-10(6-8(7)2)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16)

InChI Key

CBADGAUKTQLKJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For example, starting with a dimethylphenyl derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with temperature, solvent, and catalyst being key factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is compared below with analogs differing in substituent patterns, heterocyclic systems, or functional groups. Key structural and functional differences are highlighted:

Table 1: Structural and Physical Properties of 3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic Acid and Analogs
Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Key NMR Data (δ, ppm) Source
This compound C₁₃H₁₃NO₃ 3,4-dimethylphenyl, 5-methyl isoxazole Not reported
3-(Pyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid (10i) C₁₆H₁₅NO₂ Pyridine ring, acrylic acid backbone 238–240 77 δ 2.20 (d, CH₃), 6.48 (=CH)
3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid (10c) C₁₆H₁₄ClNO₂ Chloropyridine, acrylic acid backbone 201–202 96 δ 2.20 (s, CH₃), 6.61 (=CH)
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ No aryl substituents 168–170
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈ClNO₃ 2-chlorophenyl substituent Not reported

Key Observations from Comparative Analysis

Impact of Heterocyclic Systems :

  • The replacement of the isoxazole ring in the target compound with a pyridine ring (e.g., compounds 10i and 10c ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridine-containing analogs exhibit higher melting points (238–240°C vs. 201–202°C for chlorinated derivatives), likely due to enhanced π-π stacking .
  • The isoxazole ring itself contributes to metabolic stability compared to acrylic acid derivatives, which may undergo β-oxidation in vivo .

Halogens like chlorine also increase lipophilicity, which could enhance membrane permeability . In contrast, simpler analogs like 5-methylisoxazole-3-carboxylic acid lack aryl groups, resulting in lower molecular complexity and reduced bioactivity .

Synthetic Accessibility :

  • Acrylic acid derivatives (10i , 10c ) are synthesized in high yields (77–96%), suggesting efficient condensation reactions. Isoxazole derivatives, however, often require multi-step syntheses involving cyclization, which may limit scalability .

Pharmacological and Industrial Relevance

  • Target Compound : The 3,4-dimethylphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. The carboxylic acid group facilitates salt formation, improving solubility for formulation .
  • Pyridine Analogs : Compounds like 10i and 10c show promise as anti-inflammatory agents due to their ability to chelate metal ions in enzymatic active sites .
  • Halogenated Derivatives : Chlorine-substituted analogs (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid ) are explored as herbicides, leveraging their stability and interaction with plant-specific proteins .

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